Fenchazin

Phenoxazines are a class of heterocyclic compounds characterized by the presence of a phenazine ring system. These compounds exhibit a wide range of chemical and biological properties due to their unique structure, including potential applications in pharmaceuticals, dyes, and pigments. The core phenazine ring consists of two fused benzene rings connected by nitrogen atoms at each end, creating a conjugated system that confers specific electronic and optical characteristics.

Phenoxazines are known for their ability to undergo structural modifications, which can result in diverse functional groups and varying degrees of basicity. These properties make them versatile candidates for various synthetic strategies, enabling the development of novel compounds with tailored functionalities. In pharmaceutical research, phenoxazines have shown promise as antimalarial agents, antitumor drugs, and antimicrobial agents due to their potent biological activities. Additionally, they are utilized in dye manufacturing for their vibrant colors and excellent stability under diverse conditions.

Overall, phenoxazines represent a valuable chemical class with significant potential across multiple sectors of the chemical industry, driven by their structural flexibility and multifaceted applications.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

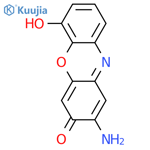

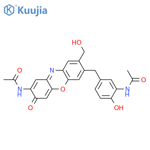

2-Amino-3H-phenoxazin-3-one; 7-Methoxy, 8-hydroxy, N-Ac | 1431843-85-4 | C15H12N2O5 |

|

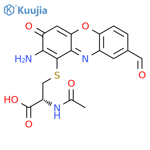

2-Amino-8-(hydroxymethyl)-3H-phenoxazin-3-one; O-Butanoyl, N-Ac | 1416451-40-5 | C19H18N2O5 |

|

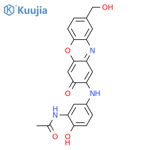

2-Amino-8-(hydroxymethyl)-3H-phenoxazin-3-one; N-(Hydroxyacetyl) | 1251747-33-7 | C15H12N2O5 |

|

2-Amino-3-oxo-3H-phenoxazine-1,8-dicarboxylic acid; 1-Amide, 8-Me ester | 943756-12-5 | C15H11N3O5 |

|

2-Amino-3H-phenoxazin-3-one; 6-Hydroxy | 900531-66-0 | C12H8N2O3 |

|

L-Cysteine, N-acetyl-S-(2-amino-8-formyl-3-oxo-3H-phenoxazin-1-yl)- | 780771-86-0 | C18H15N3O6S |

|

2-Amino-8-(hydroxymethyl)-3H-phenoxazin-3-one; N-(3-Acetamido-4-hydroxyphenyl) | 2384111-09-3 | C21H17N3O5 |

|

Grixazone B | 116511-06-9 | C18H15N3O7S |

|

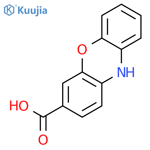

10H-Phenoxazine-3-carboxylic acid | 349453-41-4 | C13H9NO3 |

|

Venezueline A | 1416451-27-8 | C24H21N3O6 |

Verwandte Literatur

-

1. Book reviews

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

Empfohlene Lieferanten

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte